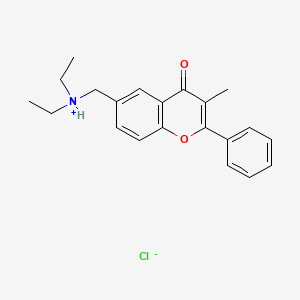![molecular formula C38H60I2N2O4 B13739546 5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide CAS No. 10066-76-9](/img/structure/B13739546.png)
5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide is a complex organic compound with a molecular formula of C38H60I2N2O4 and a molecular weight of 862.7 This compound is characterized by its intricate structure, which includes multiple functional groups such as azaniumyl, carbonyl, and phenyl groups
Vorbereitungsmethoden
The synthesis of 5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide involves multiple steps. The synthetic route typically starts with the preparation of the core cyclobutane structure, followed by the introduction of the phenyl groups and the azaniumyl functional groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide involves its interaction with specific molecular targets. The azaniumyl groups play a crucial role in binding to target molecules, while the carbonyl and phenyl groups contribute to the compound’s overall stability and reactivity. The pathways involved in its mechanism of action include binding to enzymes and proteins, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide stands out due to its unique combination of functional groups and its complex structure. Similar compounds include:
- 10-[diethyl(methyl)azaniumyl]decyl-diethyl-methylazanium;diiodide
- Decamethylenebis(diethylmethylammonium iodide)
- 1,10-Decanediaminium,N,N,N’,N’-tetraethyl-N,N’-dimethyl-,diiodide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Eigenschaften
CAS-Nummer |
10066-76-9 |
|---|---|
Molekularformel |
C38H60I2N2O4 |
Molekulargewicht |
862.7 g/mol |
IUPAC-Name |
5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C38H60N2O4.2HI/c1-7-39(5,8-2)27-19-13-21-29-43-37(41)35-33(31-23-15-11-16-24-31)36(34(35)32-25-17-12-18-26-32)38(42)44-30-22-14-20-28-40(6,9-3)10-4;;/h11-12,15-18,23-26,33-36H,7-10,13-14,19-22,27-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
HZJNHORPHINCHO-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(CC)CCCCCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OCCCCC[N+](C)(CC)CC)C3=CC=CC=C3.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


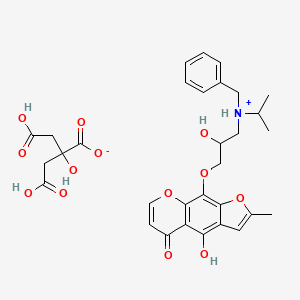
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
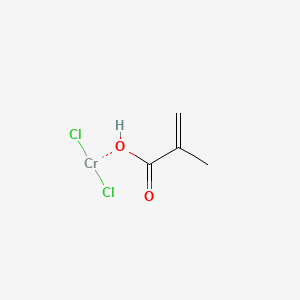


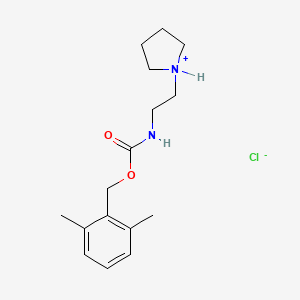
![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)



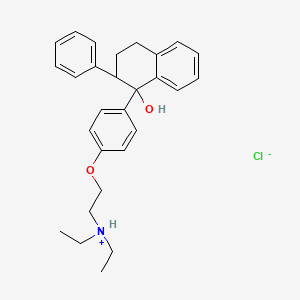
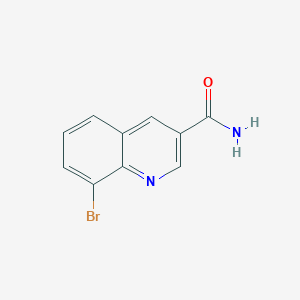
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)
